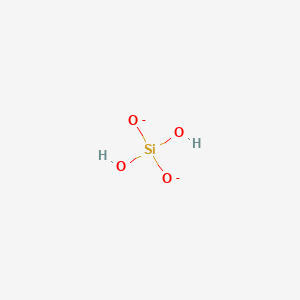

Dihydrogen orthosilicate

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

H2O4Si-2 |

|---|---|

Molekulargewicht |

94.1 g/mol |

IUPAC-Name |

dihydroxy(dioxido)silane |

InChI |

InChI=1S/H2O4Si/c1-5(2,3)4/h1-2H/q-2 |

InChI-Schlüssel |

CEZYDDDHSRIKKZ-UHFFFAOYSA-N |

Kanonische SMILES |

O[Si](O)([O-])[O-] |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Precursor Chemistry of Dihydrogen Orthosilicate

Controlled Laboratory Synthesis Pathways

The generation of monomeric orthosilicic acid in a laboratory setting primarily relies on two methodologies: the acidification of aqueous silicate (B1173343) salts and the hydrolysis of silicic acid esters. Hydrothermal methods are also relevant, though they are typically employed for the synthesis of crystalline silica (B1680970) structures rather than stable monomeric solutions.

Acidification-Based Generation of Orthosilicic Acid Solutions

A straightforward and common method for producing orthosilicic acid is the acidification of a soluble alkali metal silicate solution, such as sodium silicate (Na₂SiO₃). farabi.universityresearchgate.net When an acid, like hydrochloric acid (HCl) or even carbonic acid (formed by bubbling CO₂ through the solution), is added to the aqueous sodium silicate, a neutralization reaction occurs. nichem.solutionsgoogle.com This process protonates the silicate anions to form orthosilicic acid. researchgate.net

The key challenge in this method is controlling the reaction conditions to prevent immediate polymerization. The concentration of the resulting orthosilicic acid must be kept low, typically below 2 mM, which is the approximate solubility limit of amorphous silica, to maintain stability. researchgate.net The pH of the solution is also a critical factor, as the rate of polymerization is significantly influenced by it, with the lowest rate occurring around pH 2. nichem.solutions

Table 1: Parameters for Acidification-Based Synthesis

| Precursor | Acidifying Agent | Key Control Parameters | Primary Outcome |

|---|---|---|---|

| Sodium Silicate (Na₂SiO₃) | Hydrochloric Acid (HCl) | Maintain pH ≈ 2; Keep final concentration < 2 mM | Dilute solution of H₄SiO₄ |

| Potassium Silicate (K₂SiO₃) | Sulfuric Acid (H₂SO₄) | Controlled temperature; Rapid mixing | Dilute solution of H₄SiO₄ |

| Sodium Silicate Solution | Carbon Dioxide (CO₂) | Gas flow rate; Final pH ≤ 4 | Dilute solution of H₄SiO₄ |

Hydrothermal Synthesis Approaches for Silicate Compounds

Hydrothermal synthesis involves chemical reactions in aqueous solutions at high temperatures and pressures. While this technique is a cornerstone for producing crystalline silica nanopowders, zeolites, and other silicate materials, it is not a primary method for generating stable solutions of monomeric orthosilicic acid. nih.govnih.gov

In hydrothermal processes, orthosilicic acid is a crucial transient intermediate. nih.govmdpi.com For instance, aluminosilicate (B74896) minerals can react with water under high pressure and temperature (e.g., >250°C, >10 MPa) to form orthosilicic acid in solution. nih.gov This monomeric silica then undergoes controlled polycondensation to nucleate and grow into desired nanoparticle structures. mdpi.comresearchgate.net The kinetics of this polymerization and the final particle characteristics are heavily dependent on parameters such as temperature, pH, and ionic strength of the solution. nih.govmdpi.com Therefore, while orthosilicic acid is central to the mechanism, the goal of hydrothermal synthesis is typically its conversion into solid-state materials, not its preservation as a stable monomer in solution.

Utilization of Silicic Acid Esters (e.g., Tetraethyl Orthosilicate) as Precursors

The hydrolysis of silicon alkoxides, most notably tetraethyl orthosilicate (B98303) (TEOS, Si(OC₂H₅)₄), is a widely used and highly controllable method for producing orthosilicic acid, often as part of a sol-gel process. researchgate.netatamanchemicals.com In this reaction, TEOS is mixed with water, usually in a mutual solvent like ethanol (B145695) to ensure miscibility. researchgate.netunm.edu The reaction can be catalyzed by either an acid or a base. researchgate.net

The hydrolysis occurs in a stepwise manner, where the four ethoxy (-OC₂H₅) groups are sequentially replaced by hydroxyl (-OH) groups, with ethanol as a byproduct. The complete hydrolysis of one molecule of TEOS yields one molecule of orthosilicic acid and four molecules of ethanol. atamanchemicals.com

Si(OC₂H₅)₄ + 4H₂O ⇌ Si(OH)₄ + 4C₂H₅OH

The rate and extent of the hydrolysis and subsequent condensation reactions are sensitive to several factors, including the pH (catalyst type), the water-to-TEOS molar ratio, and the temperature. researchgate.netunm.edu Acid-catalyzed hydrolysis tends to produce more linear, chain-like polymers, whereas base-catalyzed conditions often lead to more highly branched and cross-linked colloidal particles. unm.edu By carefully controlling these parameters, it is possible to generate a solution rich in monomeric and small oligomeric forms of silicic acid before significant gelation occurs. google.com

Strategies for Stabilizing Monomeric Orthosilicic Acid in Solution

The primary challenge in working with orthosilicic acid is its inherent instability in aqueous solutions at concentrations above approximately 2 mM. nih.govresearchgate.net It readily undergoes polycondensation, a process where two molecules join to form a disilicic acid and a molecule of water, which continues to form larger oligomers and eventually silica gel. nih.govspringermedizin.de Several strategies have been developed to inhibit this process and stabilize the monomer.

A fundamental approach is to control the solution's pH. The rate of condensation is at its minimum around a pH of 2-3. nichem.solutions Keeping the solution sufficiently dilute is another basic strategy.

More advanced methods involve the use of stabilizing agents that interact with the orthosilicic acid molecule to sterically hinder or electronically disfavor polymerization.

Choline (B1196258) Stabilization : Choline, often in the form of choline chloride, is a highly effective stabilizer. It is believed to form a complex with orthosilicic acid through hydrogen bonds, creating a physical barrier that prevents individual monomers from approaching each other and condensing. springermedizin.demdpi.com This has led to the development of commercial formulations like choline-stabilized orthosilicic acid (ch-OSA). springermedizin.de

Complexation with Organic Molecules : Other organic compounds can also stabilize orthosilicic acid.

Amino Acids : Certain amino acids, such as serine, can chelate silicic acid through their carboxyl and amine groups, which has been shown to reduce polymerization rates.

Polyols : Sugar alcohols like sorbitol and glycols like polyethylene (B3416737) glycol (PEG) can form soluble complexes with silicic acid, enhancing its stability at higher concentrations. frontrowag.com

Other Complexes : Vanillin (B372448) has also been used to create a stable orthosilicic acid-vanillin complex (OSA-VC), which is produced by dissolving vanillin in an ethanol solution, acidifying it, and then adding a silicate source. mdpi.com

Table 2: Overview of Orthosilicic Acid Stabilization Methods

| Stabilizing Agent | Proposed Mechanism | Resulting Formulation Example |

|---|---|---|

| Choline Chloride | Forms a non-covalent complex via hydrogen bonding, sterically hindering polymerization. springermedizin.de | Choline-Stabilized Orthosilicic Acid (ch-OSA) mdpi.com |

| Vanillin | Forms a complex with orthosilicic acid, enhancing solubility. mdpi.com | Orthosilicic Acid Vanillin Complex (OSA-VC) mdpi.com |

| Sorbitol / Polyols | Forms soluble polyolate complexes with silicic acid. frontrowag.com | Polyol-stabilized MSA solutions frontrowag.com |

| Serine / Amino Acids | Chelates silicic acid via carboxyl and amine groups, reducing condensation rates. | Serine-stabilized solutions |

| Carnitine Hydrochloride | Acts as a stabilizer, preventing gelling and polymerization at high concentrations. google.com | Carnitine-stabilized solutions google.com |

Mechanisms of Chemical Transformation and Reactivity of Dihydrogen Orthosilicate

Polymerization and Condensation Reaction Mechanisms

The polymerization of orthosilicic acid is a process that occurs when its concentration in an aqueous solution exceeds the solubility limit of amorphous silica (B1680970), which is typically around 100 ppm (approximately 1 mM) at room temperature. nih.gov This process involves condensation reactions where two orthosilicic acid molecules combine to form a disiloxane (B77578) and a water molecule. nih.gov

Investigation of Reaction Pathways and Associated Energetics

The condensation of orthosilicic acid is a spontaneous process that proceeds through various reaction pathways. nih.gov Computational studies, including ab initio and first-principles-based calculations, have been instrumental in elucidating these pathways and their associated energetics. acs.orgmdpi.comrsc.org

The reaction generally begins with the deprotonation of one silicic acid molecule, followed by the formation of a pentacoordinate silicon intermediate. acs.org This intermediate is energetically unfavorable and subsequently loses a water molecule in an SN2-type reaction. acs.org The reaction barriers for the formation of linear or branched polysilicic acids through intermolecular oligomerization are in the range of 124.2–133.0 kJ/mol. mdpi.com In the absence of catalysts, the reaction barrier for the condensation of orthosilicic acid is approximately 133 kJ/mol. nih.govacs.org However, the presence of amines, such as ethylamine, can significantly lower these barriers. nih.govacs.orgacs.org For instance, with ethylamine, the barriers are reduced to 58 kJ/mol for the formation of the 5-coordinated silicon intermediate and 63 kJ/mol for the subsequent water detachment. nih.govacs.orgacs.org

The table below summarizes the reaction barriers for different condensation pathways.

| Reaction Pathway | Catalyst | Reaction Barrier (kJ/mol) |

| Intermolecular Oligomerization (Linear/Branched) | None | 124.2–133.0 mdpi.com |

| Intramolecular Oligomerization (Cyclic) | None | 130.6–144.9 mdpi.com |

| Dimerization | Ethylamine | 58 (Intermediate formation), 63 (Water detachment) nih.govacs.orgacs.org |

| Dimerization | Hydroxide (B78521) ion (OH⁻) | 73 (Intermediate formation), 80 (Water detachment) researchgate.net |

Elucidation of Pentacoordinated Silicon Intermediate Formation

The formation of a pentacoordinated silicon intermediate is a critical step in the condensation mechanism. acs.orgunm.edu This hypervalent silicon species is a transient state that facilitates the nucleophilic substitution reaction. unm.eduiastate.edu Quantum-mechanical calculations support a condensation mechanism involving these over-coordinated silicon intermediates for both acid-catalyzed and base-catalyzed reactions. acs.org

The stability of this pentacoordinate intermediate can be influenced by surrounding molecules. For example, amines can stabilize the 5-coordinate silicon species, altering the reaction pathway from a single-step to a two-step mechanism. nih.govacs.orgacs.org While these intermediates are generally unstable, their formation provides a lower energy pathway for the condensation reaction compared to a direct displacement. acs.orgunm.edu

Nucleophilic Attack Mechanisms in Silicate (B1173343) Condensation (e.g., SN2-type, Lateral)

The condensation of silicic acid proceeds via nucleophilic substitution mechanisms, with the SN2-type reaction being a key pathway. acs.orgunm.eduresearchgate.net In this mechanism, a nucleophile, which can be a deprotonated silanol (B1196071) group (silanolate anion), attacks the silicon atom of another silicic acid molecule. nih.govunm.edu

Two primary attack mechanisms have been investigated:

SN2-type (Backside) Attack: The nucleophile approaches the silicon atom from the side opposite to the leaving group (a hydroxyl group). unm.eduingentaconnect.com This is a widely accepted mechanism for silicon-centered reactions.

Lateral Attack: In this mechanism, the nucleophile attacks from the side of the silicon tetrahedron. First-principles calculations suggest that a lateral attacking mechanism with simultaneous proton transfer is plausible. mdpi.comacs.org

Studies comparing these pathways have indicated that the SN2 path is generally favored because the resulting pentacoordinated intermediate is more stable than the one formed via a lateral attack mechanism. acs.org The presence of certain catalysts can influence the preferred mechanism. For instance, in the presence of ethylamine, the reaction is proposed to shift from a lateral attack to a 2-step SN2-like mechanism. acs.org

Formation and Evolution of Oligomeric and Cyclic Silicate Structures

The initial stages of polymerization involve the formation of dimers and short linear oligomers from the monomeric orthosilicic acid. nih.gov These linear chains can then undergo intramolecular condensation to form cyclic structures. nih.gov The formation of cyclic species, such as trimers and tetramers, occurs early in the condensation process. nih.govgoogle.com

Molecular dynamics simulations have shown that linear clusters tend to form before cyclic clusters. acs.org The evolution of these structures is often described using the Qn notation, where 'n' represents the number of bridging oxygen atoms bonded to a central silicon atom. acs.org The formation of more complex, branched, and polyhedral structures occurs as the polymerization progresses. ceramics-silikaty.cz The distribution between linear, branched, and cyclic structures is influenced by factors such as concentration, pH, and temperature. ceramics-silikaty.cz

Kinetics and Processes of Silica Gelation and Network Formation

Silica gelation is the process where the initial oligomers and particles aggregate to form a three-dimensional network that spans the entire volume of the solution. ceramics-silikaty.czresearchgate.net The kinetics of this process are complex and influenced by several factors.

The process typically involves two main stages:

Nucleation: The formation of initial stable nuclei from the supersaturated solution of orthosilicic acid. researchgate.net

Particle Growth and Aggregation: These nuclei then grow by the continued condensation of monomeric silicic acid onto their surface. mdpi.com At circumneutral pH (6.0–8.0), the growing particles carry a negative charge and repel each other, allowing them to grow as discrete particles. nih.gov This growth can be followed by a process known as Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones. nih.gov Finally, these particles aggregate to form the gel network. researchgate.net

Influence of Environmental Parameters on Silicic Acid Reactivity

The reactivity of dihydrogen orthosilicate (B98303) and its tendency to polymerize are strongly influenced by various environmental parameters. ceramics-silikaty.cznih.gov

pH: The pH of the solution is a critical factor. google.comatamanchemicals.comsolubilityofthings.com The rate of polymerization is at its minimum around pH 2-3. google.com Above this pH, the rate increases as the concentration of the deprotonated, more nucleophilic silicate anion (H₃SiO₄⁻) increases. nih.gov The pKa of orthosilicic acid is approximately 9.8, meaning that as the pH approaches this value, the concentration of the reactive silicate anion increases, accelerating condensation. nih.gov The reaction rate is often proportional to [OH⁻]⁰.⁹ at pH > 3.4. mdpi.com Below pH 2, the rate can also increase, a phenomenon sometimes attributed to catalysis by hydrogen ions or trace impurities like fluoride (B91410). mdpi.comresearchgate.net

Temperature: An increase in temperature generally increases the rate of polymerization. mdpi.comatamanchemicals.comsolubilityofthings.com However, the effect can be complex. Some studies have shown that while the rate increases from 20 to 90 °C, it may decrease at even higher temperatures (90 to 180 °C). mdpi.comresearchgate.net

Concentration: The initial concentration of orthosilicic acid is a primary driver for polymerization. google.commdpi.com Condensation reactions begin when the concentration exceeds the solubility of amorphous silica. nih.gov Higher initial concentrations lead to faster polymerization and nucleation rates, which can result in smaller final particle sizes. mdpi.com

Ionic Strength: The presence of salts in the solution can accelerate the polymerization rate. mdpi.comresearchgate.netresearchgate.net Increased ionic strength can reduce the electrostatic repulsion between negatively charged silicate species, facilitating their aggregation. researchgate.net

Presence of Other Ions and Molecules: Cations can influence the polymerization process. researchgate.net Some metal ions like aluminum, iron, and beryllium can inhibit polymerization by complexing with silicate or fluoride ions. researchgate.net Conversely, various water-soluble polymers can either accelerate or inhibit the condensation of silicic acid. rsc.org

The table below summarizes the effect of various parameters on the rate of dihydrogen orthosilicate polymerization.

| Parameter | Effect on Polymerization Rate |

| pH | Minimum rate around pH 2-3; increases at higher and lower pH values. nih.govgoogle.commdpi.com |

| Temperature | Generally increases the rate, but the effect can be complex at very high temperatures. mdpi.comresearchgate.net |

| Concentration | Higher initial concentration leads to a faster rate. nih.govmdpi.com |

| Ionic Strength | Increased ionic strength generally accelerates the rate. mdpi.comresearchgate.net |

pH Effects on Condensation Rates and Product Distribution

The pH of an aqueous solution is a critical determinant of the condensation rate and the distribution of resulting silica products. Orthosilicic acid is a weak acid with pKa values of approximately 9.84 and 13.2, meaning its degree of ionization is highly pH-dependent. wikipedia.orgnih.gov

The rate of polymerization is slowest at around pH 2 and increases significantly as the pH moves towards neutral and alkaline conditions. researchgate.net This is because the condensation reaction is catalyzed by both hydrogen ions (below pH 2) and, more significantly, by hydroxide ions (above pH 3.4). nih.govmdpi.com The reaction mechanism is believed to involve the interaction between an ionized silicate species (Si(OH)₃O⁻) and a neutral orthosilicic acid molecule. nih.govnih.gov Although the concentration of the anionic species is low at neutral pH (around 0.18% at pH 7), it is highly reactive. nih.govnih.gov

The rate constant for polymerization has been observed to increase linearly with pH in the range of 7 to 10. researchgate.net Studies have shown a steep change in the apparent third-order rate constant with pH, highlighting the necessity of precise pH control in experimental studies. nih.gov For instance, an error of just ±0.2 in pH can lead to a ±20% difference in the measured rate constant. nih.gov In strongly acidic conditions (pH < 1.8), the reaction rate is proportional to [H⁺]¹·², while in the weakly acidic to alkaline region (pH > 3.4), it is proportional to [OH⁻]⁰·⁹. nih.govmdpi.com

The pH also influences the final structure of the polymerized silica. At pH values below 7, primary silica particles tend to be uncharged, leading to their aggregation into three-dimensional gel networks. rsc.org Conversely, at pH values above 7, the particles are negatively charged, which causes them to repel each other, favoring the growth of discrete particles and the formation of stable sols. nih.gov

Temperature Dependence of Silicic Acid Polymerization

Temperature plays a significant role in the kinetics of silicic acid polymerization. Generally, an increase in temperature accelerates the rate of condensation. researchgate.netnih.gov The activation energy for the formation of silica trimers has been determined to be 77 kJ·mol⁻¹. nih.govacs.org For the addition of monomers to existing polysilicic acids at temperatures between 273 K and 293 K, the activation energies for the forward and reverse reactions were found to be 55.0 and 58.6 kJ·mol⁻¹, respectively. nih.govacs.org Interestingly, above 293 K, these activation energies decreased to 6.1 and 7.3 kJ·mol⁻¹, suggesting a change in the dominant condensation mechanism at higher temperatures. nih.govacs.org

However, the effect of temperature can be complex and dependent on other factors like the initial concentration of silicic acid. In some studies with constant silica concentration, temperature changes from 90 to 180 °C did not significantly affect the induction time for polymerization. nih.govmdpi.com Molecular dynamics simulations have been used to study polymerization at high temperatures (1500-2500 K) to observe reactions on nanosecond timescales. acs.orgresearchgate.net These simulations show that the polymerization rate increases with temperature, as expected. researchgate.net

The following table summarizes the effect of temperature on the final average radius of silica particles at a constant initial concentration and pH.

| Temperature (°C) | Final Average Radius (nm) |

| 20 | 2.8 |

| 60 | 3.5 |

| 100 | 4.0 |

| 140 | 4.5 |

| 180 | 5.0 |

| Data derived from numerical simulations at Cs(t = 0) = 700 mg/kg and pH = 8. mdpi.com |

Impact of Concentration on Silica Polymorph Distributions and Growth Mechanisms

The initial concentration of this compound is a key factor influencing the polymerization process and the resulting silica structures. Polymerization, or autopolycondensation, occurs when the concentration of orthosilicic acid exceeds the solubility of amorphous silica, which is approximately 100 ppm (about 1-2 mM). nih.gov

At concentrations above this threshold, orthosilicic acid molecules spontaneously condense to form dimers, short linear oligomers, and eventually cyclize. nih.gov The initial stages involve the polymerization of monomers into small particles, followed by particle growth. nih.gov As the concentration of monomeric silicic acid decreases, a process known as Ostwald ripening can occur, where smaller, more soluble particles dissolve and redeposit onto larger particles. nih.gov

High concentrations of dissolved silica can lead to the accelerated formation of colloids, silica gels, or filterable precipitates. mdpi.com Molecular dynamics simulations have shown that both the water-to-silicon ratio and the silicic acid concentration affect the polymerization rate and the structure of the resulting silica polymorphs. acs.orgresearchgate.net These simulations have helped in understanding the time evolution of different silica species (Qn species, where 'n' is the number of bridging oxygen atoms) and the formation of linear versus cyclic clusters. acs.org For instance, at high concentrations, fast oligomerization occurs due to the high number of available hydroxyl groups. umass.edu

The following table illustrates the effect of initial orthosilicic acid concentration on the final average size of silica particles at a constant temperature and pH.

| Initial Concentration (mg/kg) | Final Average Size (nm) |

| 300 | 4.8 |

| 500 | 4.3 |

| 700 | 4.0 |

| 1000 | 3.7 |

| 1400 | 3.4 |

| Data derived from numerical simulations at t = 100 °C and pH = 8. mdpi.com |

Role of Ionic Strength in Silicic Acid Sorption and Oligomerization

Ionic strength of the solution significantly influences both the sorption of silicic acid onto surfaces and its oligomerization in solution, often in a pH-dependent manner. acs.orgnih.govresearchgate.net The effect of ionic strength is largely explained by its impact on the electrical double layer at interfaces and the resulting surface potential. acs.orgnih.gov

At a low pH of 4, where an iron oxide surface is positively charged, an increase in ionic strength leads to a decrease in the amount of adsorbed silicic acid (ΓSi) for a given solution concentration. acs.orgnih.govresearchgate.net This is because the increased ionic strength compresses the electrical double layer, reducing the electrostatic attraction between the surface and any silicate anions. However, under these conditions, the proportion of oligomers on the surface increases at a given surface coverage. acs.orgnih.govresearchgate.net

Conversely, at a high pH of 10, where the iron oxide surface is negatively charged, an increase in ionic strength causes an increase in silicic acid adsorption. acs.orgnih.govresearchgate.net This is attributed to the shielding of electrostatic repulsion between the negatively charged surface and silicate anions. At this pH, the proportion of surface oligomers decreases with increasing ionic strength for a given surface coverage. acs.orgnih.govresearchgate.net

At a near-neutral pH of 7, the effect of ionic strength is less pronounced. acs.orgnih.gov The direction of the effect depends on the surface coverage of silicate, which itself influences the surface charge. acs.orgnih.gov The polymerization of silicic acid is generally accelerated by the presence of mono- and divalent inorganic salts. researchgate.net The rate constant of polymerization (k₄) has been shown to increase with ionic strength (I) according to the relationship k₄ = k₀Iᵐ, where m is approximately 0.65. rais.is

Catalytic and Inhibitory Effects on Silicic Acid Transformations

Various substances can catalyze or inhibit the polymerization of silicic acid.

Catalysis:

Hydroxide and Fluoride Ions: Hydroxide ions are major catalysts for polymerization, especially at pH values above 7. researchgate.net Fluoride ions also act as catalysts, particularly at low pH. researchgate.net

Magnesium Ions (Mg²⁺): Magnesium ions have been shown to have a catalytic effect on the polycondensation of silicic acid, and this effect becomes more pronounced as the pH increases from 8.0 to 9.5. acs.orgresearchgate.net The catalytic activity is also directly proportional to the concentration of Mg²⁺. acs.orgresearchgate.net

Water: Molecular dynamics simulations suggest that water can act as a catalyst in the polymerization of silicic acid. acs.orgresearchgate.net

Inhibition:

Metal Ions: Certain metal ions, such as aluminum, beryllium, thorium, and iron, can inhibit polymerization by forming complexes with hydroxyl and fluoride ions. researchgate.net

Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can inhibit the catalytic effect of Mg²⁺ by strongly chelating these ions. acs.orgresearchgate.net

Polymers: Various water-soluble polymers can either accelerate or inhibit silicic acid condensation. rsc.org For example, poly(1-vinylimidazole) (PVI) has been shown to inhibit condensation over a wide pH range by stabilizing molybdate-active silicon species. ntu.ac.uk Cationic polymers with protonated amine, quaternary ammonium (B1175870), or phosphonium (B103445) groups can retard silica polycondensation through electrostatic interactions with negatively charged silicate anions. researchgate.net

Interfacial Reaction Mechanisms: Sorption and Adsorption Phenomena

The interaction of this compound with solid surfaces is a crucial aspect of its chemistry, influencing its transport and fate in natural and industrial systems.

Adsorption of Orthosilicic Acid on Metal Oxide Surfaces (e.g., Iron Oxides)

Orthosilicic acid readily adsorbs onto the surfaces of metal oxides, particularly iron oxides like goethite, ferrihydrite, and hematite. usra.eduiaea.org This adsorption is a form of specific adsorption, or inner-sphere complexation, involving the formation of direct chemical bonds (Fe-O-Si linkages) between the silicate and the oxide surface. acs.orgiaea.org

The extent of adsorption is strongly pH-dependent, typically showing a maximum around pH 9, which corresponds to the pKa of the first dissociation of silicic acid. iaea.org However, some studies have observed a broad plateau in adsorption between pH 7 and 10. iaea.org

At low surface coverage, silicic acid adsorbs as monomeric complexes. acs.orgnih.gov As the surface concentration of silicate increases, oligomers with Si-O-Si linkages become more prevalent. acs.orgnih.gov The presence of silicic acid can also affect the precipitation kinetics of iron oxides, with studies showing that the rate constant for iron oxide precipitation decreases in the presence of silicic acid. usra.edu The resulting iron oxide solids can incorporate significant amounts of silica. usra.edu

Interaction Mechanisms with Geochemical Mineral Surfaces (e.g., Calcium Minerals, Clay Minerals, Sesquioxides)

The interaction of this compound (H₄SiO₄), also known as orthosilicic acid, with mineral surfaces is a critical process in various geochemical settings. The nature of this interaction is highly dependent on the mineral type, the pH of the surrounding aqueous environment, and the chemical composition of the solution.

Calcium Minerals: On the surfaces of calcium minerals like calcite (CaCO₃), the adsorption of this compound is believed to be driven by the formation of surface complexes. The calcium ions at the mineral-water interface can serve as binding sites for silicate anions (H₃SiO₄⁻ and H₂SiO₄²⁻), which are formed from the deprotonation of this compound. This interaction can lead to the formation of a calcium silicate hydrate-like phase on the calcite surface, altering its chemical reactivity.

Clay Minerals: Clay minerals, such as kaolinite (B1170537) and illite, possess surfaces with both permanent and pH-dependent charges. nih.govmdpi.com The interaction with this compound primarily occurs at the edges of the clay structures, where aluminol (Al-OH) and silanol (Si-OH) functional groups are present. nih.govmdpi.com The adsorption mechanism is thought to involve ligand exchange reactions, where the hydroxyl groups on the clay mineral surface are substituted by silicate ions. nih.govmdpi.com The cation exchange capacity (CEC) of the clay is a significant factor, with differences in sorption affinities being reduced when normalized to the CEC. nih.gov The hydrolysis of silicate minerals in an aqueous environment can produce orthosilicate (H₄SiO₄), which can then form a porous silica gel with good adsorptive properties. taylorandfrancis.com

Sesquioxides: Sesquioxides, which are oxides and hydroxides of iron (e.g., goethite) and aluminum (e.g., gibbsite), exhibit a strong affinity for this compound. Their surfaces are characterized by hydroxyl functional groups (Fe-OH and Al-OH) that can be protonated or deprotonated depending on the pH, resulting in a variable surface charge. The adsorption of this compound on these surfaces is a form of specific adsorption that involves the formation of inner-sphere complexes through ligand exchange. In this process, the silicate ion directly coordinates with the metal centers (Fe or Al) on the mineral surface, displacing surface hydroxyl groups. This is a key mechanism controlling the concentration of dissolved silica in natural waters.

Influence of Surface Potential and Ligand Coordination on Adsorption

The adsorption of this compound onto mineral surfaces is significantly influenced by the surface potential of the mineral and the coordination of ligands at the surface.

Surface Potential: The surface potential, which is determined by the net surface charge of a mineral, is a key factor in the electrostatic interactions with silicate ions. The pH of the surrounding solution plays a crucial role, as it affects the surface charge of the mineral and the speciation of this compound. The point of zero charge (PZC) is the pH at which the net surface charge of the mineral is zero. Below the PZC, the surface is positively charged and attracts anionic silicate species, promoting adsorption. Above the PZC, the surface is negatively charged, leading to electrostatic repulsion with silicate anions, which can inhibit adsorption. However, specific adsorption via ligand exchange can still occur even under unfavorable electrostatic conditions if the chemical bonding forces are strong enough to overcome the repulsion. The pH can also affect the surface charge of clay minerals, influencing their interaction with various compounds. mdpi.com

Ligand Coordination: Ligand exchange is a primary mechanism for the strong adsorption of this compound on many mineral surfaces, resulting in the formation of inner-sphere complexes. This process involves the displacement of one or more surface hydroxyl groups by a silicate molecule, forming a covalent bond between the silicon atom and a metal cation (e.g., Al, Fe) on the mineral surface. The coordination can be monodentate (one bond) or bidentate (two bonds). Bidentate complexation, where the silicate ion bridges two metal centers, is generally more stable and less reversible. The specific arrangement and density of hydroxyl groups on the mineral surface dictate the type and stability of the resulting surface complex.

| Mineral Type | Dominant Surface Groups | Primary Adsorption Mechanism | Resulting Surface Complex |

|---|---|---|---|

| Calcium Minerals (e.g., Calcite) | Ca-OH, CO₃²⁻ | Surface complexation, Potential for surface precipitation | Calcium silicate phases |

| Clay Minerals (e.g., Kaolinite) | Al-OH, Si-OH | Ligand exchange | Inner-sphere complexes at mineral edges |

| Sesquioxides (e.g., Goethite) | Fe-OH, Al-OH | Ligand exchange | Inner-sphere (monodentate and bidentate) complexes |

Hydrogen Isotope Exchange Kinetics and Mechanisms

The exchange of hydrogen isotopes (e.g., deuterium (B1214612) for protium) between this compound and water provides valuable insights into reaction mechanisms in aqueous geochemical systems. geologyscience.ru

The hydrogen atoms in the hydroxyl (-OH) groups of this compound are labile and can exchange with the hydrogen atoms of surrounding water molecules. This exchange is generally a rapid process. geologyscience.ru The mechanism is thought to involve a concerted transfer of protons facilitated by a network of hydrogen-bonded water molecules. geologyscience.ru Computational studies using ab initio calculations and classical transition-state theory have been employed to model this exchange. geologyscience.ruresearchgate.net

Research indicates that reaction mechanisms involving three or more water molecules are energetically favorable for facilitating rapid hydrogen isotope exchange with silicates. researchgate.net The rate of this exchange is influenced by several factors:

pH: The kinetics of hydrogen isotope exchange are dependent on pH.

Temperature: As with most chemical reactions, an increase in temperature leads to an increase in the rate of hydrogen isotope exchange.

Catalysts: The presence of certain catalysts can influence the exchange rate.

Understanding the kinetics of hydrogen isotope exchange is crucial for interpreting stable isotope data in geochemical studies and for elucidating the mechanisms of silicate dissolution and polymerization. geologyscience.rugeologyscience.ru

| Factor | Effect on Exchange Rate | Mechanism |

|---|---|---|

| pH | Dependent on pH | Catalysis by H⁺ or OH⁻ ions |

| Temperature | Increases with temperature | Increased kinetic energy of molecules |

| Water Molecules | Facilitated by clusters of water molecules | Concerted proton transfer through a hydrogen-bonded network geologyscience.ruresearchgate.net |

Geochemical and Environmental Roles of Dihydrogen Orthosilicate

Silicon Biogeochemical Cycling in Terrestrial Ecosystems

The cycling of silicon in terrestrial environments is a complex interplay of geological and biological processes. friendsofmerrymeetingbay.org It begins with the release of silicon from primary minerals and continues through its transformation and transport within soils and its eventual movement into aquatic systems.

Processes of Silicate (B1173343) Mineral Weathering and Dissolution

The primary source of dihydrogen orthosilicate (B98303) in the soil environment is the chemical weathering of silicate minerals, which constitute the bulk of the Earth's crust. hubbardbrook.orgfrontiersin.org This process involves the breakdown of minerals like feldspars, pyroxenes, and olivine (B12688019) through reactions with water, often accelerated by the presence of carbonic acid formed from dissolved atmospheric and soil carbon dioxide. wikipedia.orgopentextbc.ca

Hydrolysis is a key mechanism where water molecules, aided by hydrogen ions from carbonic acid, break the bonds within the mineral's crystal lattice. wikipedia.orgopentextbc.ca For example, the weathering of a calcium-rich feldspar (B12085585) (anorthite) can be represented as:

CaAl₂Si₂O₈ (Anorthite) + 2H₂CO₃ + H₂O → Al₂Si₂O₅(OH)₄ (Kaolinite Clay) + Ca²⁺ + 2HCO₃⁻

This reaction releases cations (like Ca²⁺, Mg²⁺, K⁺) and produces secondary clay minerals, with dihydrogen orthosilicate (orthosilicic acid) being released into the soil solution. hubbardbrook.orgopentextbc.ca The rate of this dissolution is influenced by factors such as mineral composition, temperature, pH, and the presence of organic acids released by plant roots and microbes. hubbardbrook.orgcopernicus.org The breakdown of these minerals is a crucial long-term sink for atmospheric CO2. friendsofmerrymeetingbay.orghubbardbrook.org

Table 1: Factors Influencing Silicate Mineral Dissolution Rates

| Factor | Description of Influence |

| Mineral Composition | Different silicate minerals exhibit vastly different intrinsic dissolution rates. hubbardbrook.org |

| Temperature | Higher temperatures generally increase the rate of chemical weathering reactions. hubbardbrook.orgfrontiersin.org |

| pH | Dissolution rates are typically higher in both acidic and alkaline conditions compared to neutral pH. copernicus.orgfrontiersin.org |

| Water Flow | Hydrology affects the transport of reactants and the removal of dissolved products from the mineral surface. hubbardbrook.org |

| Organic Acids | Acids from plant roots and microbial decomposition can accelerate weathering by chelating metal ions. wikipedia.org |

| Surface Area | Increased physical weathering creates more surface area for chemical reactions to occur. copernicus.org |

Contribution to Clay Mineral Formation and Transformation

This compound released during weathering is a primary building block for the formation of new, secondary clay minerals in a process called neoformation. wikipedia.orgzalf.de When concentrations of this compound and dissolved aluminum ions in the soil solution reach saturation, they can co-precipitate to form minerals like kaolinite (B1170537), smectite, and allophane. zalf.degeoscienceworld.org

For instance, imogolite and allophane, common in the Bs horizons of Podzols (ashy-grey forest soils), form from the reaction of inorganic aluminum cations with orthosilicic acid. geoscienceworld.org The type of clay mineral formed is dependent on the specific chemical conditions of the soil solution, including pH and the concentration of other cations. wikipedia.org

Furthermore, this compound can participate in the transformation of existing clay minerals. A notable example is the conversion of smectite to illite, a process that occurs with increasing burial depth and temperature in sedimentary basins. This transformation releases this compound, water, and various metal cations into the pore fluids, which can then contribute to the cementation of sedimentary rocks. researchgate.net

Dynamics of Silicon Transport in Soil and Aquatic Systems

Once in the soil solution, this compound is highly mobile. researchgate.net Its transport is governed by several interconnected processes:

Plant Uptake: Plants, particularly grasses like rice and sugarcane, actively absorb large quantities of this compound from the soil solution. mdpi.comfrontiersin.orgnih.gov This uptake is mediated by specific transporter proteins in the roots, such as Lsi1 (influx) and Lsi2 (efflux). nih.govtandfonline.com Inside the plant, the silicon is transported via the xylem and deposited as amorphous silica (B1680970) bodies called phytoliths. tandfonline.com

Adsorption/Desorption: this compound can reversibly adsorb onto the surfaces of iron and aluminum oxides and hydroxides in the soil. frontiersin.org This process is pH-dependent and can temporarily immobilize silicon, affecting its availability for plant uptake and transport. frontiersin.orgzalf.de

Leaching and Runoff: Water percolating through the soil profile leaches dissolved this compound, carrying it into groundwater and surface water bodies like streams and rivers. researchgate.net This transport from terrestrial to aquatic ecosystems is a major flux in the global silicon cycle. hubbardbrook.orgwikipedia.org The concentration of dissolved silica in rivers is influenced by climate, geology, and the extent of biological recycling within the watershed. friendsofmerrymeetingbay.orggeoscienceworld.org For example, forests and grasslands can buffer the export of silicon by taking it up and storing it as amorphous silica in biomass. friendsofmerrymeetingbay.org

Orthosilicic Acid in Oceanic Geochemistry

The oceans are the ultimate sink for silicon transported from land, and this compound is central to marine biogeochemistry. wikipedia.org Its availability in surface waters is a key factor controlling the productivity of certain types of phytoplankton, which in turn influences the global carbon cycle. friendsofmerrymeetingbay.orgwikipedia.org

Dissolution Mechanisms of Silica in Seawater Systems

The primary form of silica entering the ocean is dissolved this compound from rivers. wikipedia.org However, a significant internal cycle of dissolution and precipitation also occurs. The main solid phase of silica in the ocean is biogenic silica (opal), which makes up the skeletons of various marine organisms. jst.go.jpresearchgate.net

The dissolution of this biogenic silica is a critical process that replenishes the pool of this compound in the water column. copernicus.org Several factors control this process:

Solubility: Biogenic silica is amorphous and thus more soluble than crystalline silica like quartz. researchgate.netjst.go.jp Its solubility is affected by temperature, pressure, and pH. copernicus.orgjst.go.jp For example, the solubility of amorphous silica is lower in seawater (approx. 85 mg-SiO₂/l at 20°C) than in distilled water (approx. 113 mg-SiO₂/l at 20°C). jst.go.jp

Surface Properties: The specific surface area of the silica particles and the presence of protective organic coatings or incorporated aluminum can significantly affect dissolution rates. jst.go.jp

Biological Activity: Marine bacteria can accelerate the dissolution of diatom silica by breaking down the organic matter that encases the frustules. jst.go.jp

Most of the biogenic silica produced in surface waters dissolves before it can be buried in the sediment. copernicus.org Only about 3% of the silica produced by plankton reaches the seafloor, and of that, 70-95% dissolves at or near the sediment-water interface, releasing this compound back into the overlying water. copernicus.org

Table 2: Estimated Global Marine Silicon Fluxes

| Flux | Estimated Value (Tmol Si yr⁻¹) | Reference |

| Riverine Input | ~6 | wikipedia.org |

| Biogenic Silica Production (Photic Zone) | 240 ± 40 | wikipedia.org |

| Benthic Flux (Recycling from Sediments) | ~23 | copernicus.org |

| Aeolian (Dust) Input | 0.7 - 5.4 | copernicus.org |

Biogeochemical Regulation by Marine Microorganisms

This compound is an essential nutrient for several key groups of marine plankton that build intricate skeletons (tests or frustules) from biogenic silica. nih.govcopernicus.org

Diatoms: These single-celled algae are the most significant silicifiers in the modern ocean. nih.govfrontiersin.org They are responsible for about 40% of marine primary productivity and dominate the ocean's biological silicon uptake. nih.govfrontiersin.org By converting dissolved this compound into particulate biogenic silica, diatoms play a crucial role in the "biological carbon pump," which transports organic carbon from the surface to the deep ocean, effectively sequestering atmospheric CO₂. wikipedia.org Their growth can be limited by the availability of silicic acid, especially in regions where other nutrients are plentiful. frontiersin.org

Radiolarians: These are protozoan zooplankton that also construct elaborate silica skeletons. Along with diatoms, they are a major contributor to biogenic silica production and subsequent burial in deep-sea sediments, forming siliceous ooze. wikipedia.org

The intense biological uptake of this compound by these organisms dramatically lowers its concentration in surface ocean waters, which are now largely undersaturated with respect to silica. frontiersin.orgwikipedia.org The evolution and proliferation of diatoms, in particular, are thought to have fundamentally altered the oceanic silicon cycle over geologic time, drawing down what were once much higher concentrations of oceanic silicic acid. frontiersin.orgfrontiersin.org

Role in Global Carbon Cycling and Reverse Weathering Processes

This compound, more commonly known in geochemical contexts as silicic acid (Si(OH)₄), is a crucial participant in the global silicon and carbon cycles. Its primary role in this regard is through a process known as reverse weathering, which involves the formation of authigenic clay minerals in marine environments. This process is a key component of the long-term biogeochemical cycles that regulate ocean chemistry and global climate. cambridge.orgresearchgate.net

Reverse weathering describes the neoformation of clay minerals from dissolved precursors in seawater and sediments. wikipedia.org It stands in contrast to terrestrial weathering, where silicate rocks are broken down by CO₂-rich rainwater, consuming atmospheric carbon dioxide. The generalized reaction for reverse weathering can be summarized as the reaction of biogenic silica (derived from the dissolution of organisms like diatoms), aqueous cations, and metal hydroxides to form new clay minerals. wikipedia.org This process typically occurs in dynamic environments with abundant reactants, such as river mouths, deltas, and deep-sea sediments. acs.org

The fundamental reaction of reverse weathering can be expressed as: Biogenic silica (SiO₂) + Metal hydroxides (e.g., Al(OH)₄⁻) + Dissolved cations (e.g., K⁺, Mg²⁺) + Bicarbonate (HCO₃⁻) → Clay minerals + H₂O + CO₂ wikipedia.org

Research conducted in various marine settings, such as the Amazon and Mississippi river deltas, has provided detailed insights into these processes. wikipedia.org In these locations, detrital sediments from rivers supply the necessary aluminum and iron, which then react with biogenic silica from deceased marine organisms (like diatoms) and dissolved cations to create new clays. geo-leo.deresearchgate.net The rate of these reactions can be limited by the availability of specific reactants. For instance, studies suggest that in the Amazon delta, the limiting reactant is the availability of biogenic silica, whereas in the Mississippi delta, it is iron. wikipedia.org

Over Earth's history, the intensity of reverse weathering has likely fluctuated. During the Precambrian, oceans were rich in dissolved silica, which would have promoted higher rates of reverse weathering. nih.gov This, in turn, would have led to an elevated baseline of atmospheric CO₂, helping to maintain a warm climate despite a fainter sun. nih.gov The subsequent evolution and proliferation of siliceous organisms, particularly diatoms, dramatically reduced the concentration of dissolved silica in the oceans. nih.govfrontiersin.org This shift dampened the global rate of reverse weathering, altering the dynamics of the carbon cycle. nih.gov

The process is a key regulator of marine pH, providing a buffer for ocean chemistry. geo-leo.denih.gov By consuming alkalinity, reverse weathering helps to control the ocean's capacity to absorb atmospheric CO₂. This interplay between the silicon and carbon cycles is fundamental to the long-term stability of Earth's climate system. geo-leo.deresearchgate.net

Interactive Data Tables

The tables below present data from research on global silicon fluxes and the factors influencing reverse weathering.

Table 1: Estimated Global Marine Silicon Fluxes This table summarizes the major inputs and outputs of silicon in the world's oceans, highlighting the scale of biological processing. Fluxes are given in teramoles of silicon per year (Tmol Si yr⁻¹).

| Flux Description | Estimated Value (Tmol Si yr⁻¹) | Source(s) |

| Total Silicon Inputs (Rivers, Groundwater, etc.) | 14.8 (±2.6) - 15.6 | wikipedia.orgcopernicus.org |

| Total Silicon Outputs (Burial, Reverse Weathering) | 15.6 (±2.4) | wikipedia.orgcopernicus.org |

| Pelagic Biogenic Silica Production | 240 - 255 | wikipedia.orgcopernicus.org |

| Benthic Biogenic Silica Production (Sponges) | 6 | copernicus.org |

| Silicon Removal via Reverse Weathering | ~20-25% of total input | wikipedia.org |

Table 2: Key Components and Limiting Factors in Reverse Weathering This table outlines the primary reactants involved in authigenic clay formation and identifies the limiting factors in well-studied regions.

| Component / Factor | Description | Example Location | Source(s) |

| Reactants | |||

| Silicon Source | Primarily biogenic silica (opal) from the dissolution of diatom and radiolarian skeletons. | Global marine sediments | cambridge.orgwikipedia.org |

| Metal Hydroxides | Provides aluminum and iron. Often supplied by terrestrial runoff. | Amazon Delta | wikipedia.orggeo-leo.de |

| Dissolved Cations | Includes potassium (K⁺), magnesium (Mg²⁺), lithium (Li⁺), and others. | Global oceans | wikipedia.orgacs.org |

| Alkalinity Source | Bicarbonate (HCO₃⁻) consumed during the reaction. | Global oceans | wikipedia.org |

| Limiting Factors | |||

| Biogenic Silica (SiO₂) | The availability of dissolvable silica can constrain the reaction rate. | Amazon Delta | wikipedia.org |

| Iron (Fe) | The supply of reactive iron can be the limiting nutrient for clay formation. | Mississippi Delta | wikipedia.org |

Biological Significance and Mechanistic Studies of Dihydrogen Orthosilicate in Organisms

Orthosilicic Acid as a Bioavailable Silicon Source for Living Systems

Orthosilicic acid stands as the principal bioavailable form of silicon for a vast array of organisms. springermedizin.denih.gov In terrestrial and aquatic environments, silicon is abundant but often exists in polymeric forms like silicon dioxide (silica), which are largely insoluble and thus not readily accessible to living systems. mdpi.comcelloxy.com The weathering of rocks and minerals releases silicon into the soil solution and natural waters, primarily as monomeric orthosilicic acid. nih.gov Its neutral charge at physiological pH allows it to be easily absorbed by organisms. mdpi.comnih.gov

The bioavailability of orthosilicic acid is a key factor in its biological importance. Studies have demonstrated that while plant-based foods contain high levels of silicon, its absorption can be limited due to the presence of less soluble forms. nih.govcelloxy.com In contrast, beverages like mineral water and beer, which contain monomeric orthosilicic acid, serve as more readily available sources of silicon for humans. mdpi.comcelloxy.com Absorption studies indicate that orthosilicic acid is the main form of silicon that can be readily absorbed, while its polymeric counterparts show significantly lower bioavailability. springermedizin.decelloxy.com For instance, a study showed that 53% of administered orthosilicic acid was excreted in urine, indicating substantial absorption, whereas polymeric silicic acid resulted in only a marginal increase in urinary silicon. springermedizin.decelloxy.com

The concentration of orthosilicic acid in natural waters is a critical determinant of the distribution and productivity of silicifying organisms, such as diatoms. These organisms have evolved efficient mechanisms to take up dissolved silicic acid from their environment. pnas.org

Table 1: Bioavailability of Different Silicon Forms

| Silicon Form | Bioavailability | Key Characteristics |

|---|---|---|

| Orthosilicic Acid (Monomeric) | High (approx. 40-43%) mdpi.com | Neutral molecule, water-soluble, readily absorbed by organisms. mdpi.comnih.gov |

| Polymeric Silicic Acids | Low | Larger, less soluble forms that require breakdown to monomers for absorption. mdpi.comcelloxy.com |

| Silicon Dioxide (Silica) | Very Low | Insoluble in water, not directly bioavailable. mdpi.comcelloxy.com |

| Silicates (from food) | Variable | Bioavailability depends on the food matrix and solubility of the specific silicate (B1173343) compounds. nih.govcelloxy.com |

Biomineralization Processes Mediated by Dihydrogen Orthosilicate (B98303)

Biomineralization is the process by which living organisms produce minerals, often to harden or stiffen existing tissues. The polymerization of orthosilicic acid into amorphous hydrated silica (B1680970) is a prime example of this process, leading to the formation of intricate and functional structures in a variety of organisms.

A diverse range of aquatic organisms utilizes dissolved silicic acid to construct silica-based skeletal structures, a process known as biosilicification. wikipedia.orgfrontiersin.org These structures provide support, protection against predators, and can influence buoyancy. frontiersin.orguni-muenchen.de

Diatoms: These single-celled algae are renowned for their ornate and species-specific silica cell walls, called frustules. pnas.orgacs.org The frustule is a marvel of natural nanotechnology, with intricate patterns of pores and channels. The formation of the frustule is a highly regulated process, timed with the cell cycle. pnas.org

Radiolarians: These marine protozoa also produce elaborate silica skeletons. Along with diatoms, their skeletal remains contribute significantly to siliceous ooze on the ocean floor. wikipedia.org

Sponges: A significant number of sponge species, particularly in the classes Demospongiae and Hexactinellida, produce siliceous spicules that form their skeletal framework. uni-muenchen.debritannica.com These spicules vary in size and shape and can be fused or interlocked to create complex three-dimensional structures. uni-muenchen.de The formation of these spicules is a genetically controlled process. uni-muenchen.de

The accumulation of these silica-based skeletons over geological time has profound impacts on global biogeochemical cycles, particularly the silicon and carbon cycles. wikipedia.orgfrontiersin.org

The controlled deposition of silica in biological systems is a complex process guided by specific biomolecules. Organisms must manage the concentration of silicic acid, which can be toxic at high levels, and direct its polymerization to form specific structures. pnas.org

In diatoms, the process begins with the active transport of silicic acid into the cell. pnas.org Inside the cell, it is transported to a specialized compartment called the silicon deposition vesicle (SDV). pnas.org Within the SDV, a suite of organic molecules, including proteins called silaffins and long-chain polyamines, are thought to mediate the controlled precipitation of silica nanospheres. pnas.org These nanospheres then assemble into the intricate patterns of the frustule. pnas.org The presence of specific proteins, known as silicon transporters (SITs), is crucial for preventing unwanted mineralization during the transport of silicic acid. wikipedia.org

In sponges, the formation of siliceous spicules occurs around an axial filament composed of proteinaceous material. uni-muenchen.de This organic core is believed to act as a template for silica deposition. While the precise molecular mechanisms are still under investigation, it is clear that organic macromolecules play a central role in templating and controlling the morphology of the mineralized structures. uni-muenchen.deacs.org Recurring chemical features in these macromolecules include a high density of charged groups, such as amines and phosphates, which are thought to interact with silicic acid and guide its polymerization. acs.org

Silicon Uptake and Translocation Mechanisms in Plants

While not all plants accumulate high levels of silicon, for many, particularly grasses like rice and sugarcane, it is a beneficial element that enhances growth and resistance to various stresses. The uptake and distribution of silicon in plants are mediated by a sophisticated transport system.

Plants absorb silicon from the soil solution exclusively in the form of orthosilicic acid. nih.govfrontiersin.org The initial uptake into the root cells is a critical step. Research has identified specific transporter proteins that facilitate this process.

Lsi1 (Low silicon 1): This is an influx transporter, belonging to the aquaporin family of proteins. It is responsible for transporting silicic acid from the soil solution into the root epidermal and cortical cells. Its expression is localized to the plasma membrane of the distal side of these cells.

Lsi2 (Low silicon 2): This is an efflux transporter, a putative anion transporter. It is responsible for the active transport of silicic acid from the root cortical cells into the xylem, the water-conducting tissue. Lsi2 is localized on the proximal side of the same cells where Lsi1 is found, creating a polar transport system.

Lsi3 and Lsi6: Further research has identified additional transporters involved in silicon distribution within the plant. Lsi6, for instance, has been shown to be an efflux transporter responsible for unloading silicic acid from the xylem into the surrounding leaf cells. Lsi3 is another xylem-loading transporter.

The coordinated action of these transporters ensures the efficient uptake and movement of silicic acid from the soil to the shoot.

Once loaded into the xylem, silicic acid is transported upwards with the flow of water to the shoots. frontiersin.org As water transpires from the leaves, the concentration of silicic acid in the remaining solution increases. nih.govfrontiersin.org When the concentration exceeds the solubility limit of approximately 2 mM, it begins to polymerize and deposit as amorphous hydrated silica in various tissues. nih.gov

This deposition often occurs in specific locations, such as the cell walls of epidermal cells, trichomes (leaf hairs), and specialized silica cells. frontiersin.org The pattern of silicification can vary significantly between different plant species and even within different tissues of the same plant. It is hypothesized that certain organic molecules within the cell wall, such as hemicelluloses like callose, may act as templates for silica deposition. nih.govfrontiersin.org This passive process of polymerization following water transport and transpiration is a key mechanism for the formation of biogenic silica in plants. nih.govfrontiersin.org

Table 2: Key Silicon Transporter Proteins in Plants

| Transporter | Type | Function | Localization in Root Cells |

|---|---|---|---|

| Lsi1 | Influx | Uptake of silicic acid from soil into root cells | Distal side of epidermal and cortical cells |

| Lsi2 | Efflux | Loading of silicic acid from root cells into the xylem | Proximal side of epidermal and cortical cells |

| Lsi3 | Efflux | Xylem loading | Not specified in provided context |

| Lsi6 | Efflux | Unloading of silicic acid from xylem to leaf cells | Not specified in provided context |

Physiological and Developmental Impacts of Orthosilicic Acid in Plants

Dihydrogen orthosilicate, commonly known as orthosilicic acid or monosilicic acid [Si(OH)₄], is the form of silicon (Si) that plants absorb from the soil solution. nih.govmaxapress.comfrontiersin.org While not classified as an essential element for all plants, its supplementation has been shown to confer numerous benefits, leading to its designation as a "quasi-essential" element. nih.govmdpi.com The accumulation of silicon varies significantly among plant species, with monocots like rice and sugarcane being high accumulators. nih.govmdpi.com The beneficial effects are particularly pronounced when plants are subjected to various environmental stresses. wiley.comtandfonline.com These effects are attributed to a combination of physical and biochemical mechanisms initiated upon the absorption and deposition of silicon. wiley.comfrontiersin.org

Orthosilicic acid plays a crucial role in enhancing plant resilience to a range of abiotic stressors through multiple mechanisms. wiley.com The primary mode of action involves the deposition of silicon as amorphous silica (SiO₂·nH₂O) in and around cell walls, which provides mechanical strength and physical protection. omexcanada.com This reinforcement helps plants withstand stresses like drought, salinity, and heavy metal toxicity. wiley.comomexcanada.com

Drought Stress: Under water-deficit conditions, silicon deposition forms a physical barrier that reduces water loss through cuticular transpiration. frontiersin.orgomexcanada.commdpi.com It is also involved in osmotic adjustment, helping to maintain membrane stability and function. mdpi.com By improving root water uptake and hydraulic conductance, silicon helps plants maintain better water status. mdpi.comresearchgate.net Studies on sorghum have shown that silicon application can reduce the accumulation of hydrogen peroxide (H₂O₂), a negative regulator of aquaporins, thereby increasing water uptake. nih.gov

Salinity Stress: Silicon mitigates the detrimental effects of high salinity by reducing the uptake and translocation of toxic ions, particularly sodium (Na⁺). tandfonline.comnih.gov It can decrease Na⁺ concentration in the shoots by half, as observed in rice. tandfonline.com A key mechanism is the enhancement of the plant's ability to maintain a favorable ion balance, such as an optimal Na⁺/K⁺ ratio. nih.gov Silicon supplementation has been shown to improve the uptake of essential nutrients like potassium (K⁺) and calcium (Ca²⁺) over Na⁺, contributing to better growth under saline conditions. nih.gov Furthermore, it activates antioxidant defense systems, reducing oxidative damage caused by salt stress. maxapress.commdpi.com

Heavy Metal Toxicity: Orthosilicic acid helps plants detoxify heavy metals by reducing their uptake and translocation. omexcanada.com It can sequester toxic metals in plant tissues, mitigating their harmful effects. omexcanada.com For instance, in the case of zinc toxicity, the formation of zinc-silicate complexes has been proposed as a tolerance mechanism. tandfonline.com

Table 1: Research Findings on Orthosilicic Acid and Abiotic Stress Tolerance

| Stress Type | Plant Species | Observed Effect | Reported Mechanism | Citation |

|---|---|---|---|---|

| Salinity | Sorghum | Improved growth attributes (fresh weight, plant height, dry weight). | Enhanced photosynthesis, transpiration, stomatal conductance, and relative water content. | maxapress.com |

| Salinity | Rice | Significantly alleviated salt-induced injury; reduced Na+ concentration in the shoot by about half. | Reduced uptake and translocation of Na+. | tandfonline.com |

| Salinity | Sunflower & Sorghum | Decreased Na+ uptake and increased nutritional efficiency, improving total plant dry weight. | Improved uptake of K+ and Ca2+ over Na+ uptake. | nih.gov |

| Drought | Cowpea | Mitigated effects of water deficit, enhanced crop performance, and increased yield. | Increased foliar N, P, and Ca; stimulated proline synthesis; enhanced antioxidant enzyme activity. | mdpi.com |

Orthosilicic acid enhances plant resistance to biotic stressors, including fungal pathogens and insect pests, through both physical and biochemical defense mechanisms. wiley.comtandfonline.comresearchgate.net

The primary physical defense is the deposition of amorphous silica in the cell walls of epidermal tissues. mdpi.comwiley.com This creates a hardened layer that acts as a mechanical barrier, impeding the penetration of fungal hyphae and deterring feeding by herbivorous insects. wiley.comomexcanada.com

Beyond this physical barrier, silicon acts as a modulator of plant defense signaling. researchgate.net Soluble silicon in the cytosol can activate metabolic pathways that lead to the production of defense compounds like phytoalexins and phenolics. mdpi.com Research has demonstrated that silicon application can trigger systemic acquired resistance (SAR), a broad-spectrum immune response. nih.gov This activation involves key defense-related phytohormones, including salicylic (B10762653) acid (SA) and jasmonic acid (JA). rsc.orgscielo.brfrontiersin.org For example, studies have shown that silicon can amplify plant defense responses by increasing the activity of defense-related enzymes such as peroxidases, polyphenol oxidases, β-1,3-glucanases, and chitinases, and promoting a more rapid transcription of defense-related genes upon pathogen attack. wiley.com

Table 2: Research Findings on Orthosilicic Acid and Biotic Stress Resistance

| Stressor Type | Host Plant | Effect of Silicon Application | Citation |

|---|---|---|---|

| Fungal Pathogens (e.g., mildew, Septoria tritici, Fusarium) | Cereals (e.g., Rice, Wheat) | Reduced disease incidence by 40-70% in hyper- and semi-accumulating plants. | mdpi.com |

| Bacterial Pathogen (Ralstonia solanacearum) | Tomato | Triggered resistance against bacterial wilt disease. | wiley.com |

| Bacterial Pathogen (Pseudomonas) | Arabidopsis | Efficiently protected plants from infection. | nih.gov |

| Insect Pests (Chewing Herbivores) | Si-accumulator plants | Promising strategy in management programs. | researchgate.net |

Upon absorption by the roots, orthosilicic acid is transported through the xylem to the shoots via the transpiration stream. wiley.comfrontiersin.org In the leaves and stems, as water transpires, the concentration of silicic acid increases, causing it to polymerize into solid amorphous silica. mdpi.comwiley.com This silica is primarily deposited within the cell walls of epidermal and vascular tissues, as well as in specialized silica cells. frontiersin.orgnih.gov

For example, foliar application of orthosilicic acid on cowpea plants resulted in a significant increase in the leaf content of nitrogen, phosphorus, and calcium. mdpi.com Similarly, studies on fodder maize showed that orthosilicic acid application significantly increased the concentrations and uptake of nitrogen, potassium, and calcium. researchgate.net The mechanisms behind these effects are complex and can involve several processes. Silicon can compete with other elements, such as phosphate, for binding sites on soil minerals, which can increase the availability of those nutrients for plant uptake. mdpi.com It can also influence the expression of genes responsible for nutrient transport and regulate the metabolic pathways involved in nutrient assimilation. nih.govscielo.br For instance, under salt stress, silicon was found to upregulate genes in rice that are responsible for potassium uptake and transport. nih.gov

Table 3: Impact of Orthosilicic Acid (OSA) on Plant Nutrient Content

| Plant Species | Nutrient | Observed Increase in Leaf/Tissue Content | Citation |

|---|---|---|---|

| Cowpea | Nitrogen (N) | 21% | mdpi.com |

| Phosphorus (P) | 38% | mdpi.com | |

| Calcium (Ca) | 17% | mdpi.com | |

| Fodder Maize | Nitrogen (N) | Significantly increased | researchgate.net |

| Potassium (K) | Significantly increased | researchgate.net | |

| Calcium (Ca) | Significantly increased | researchgate.net |

In acidic soils (pH < 5.0), aluminum (Al) becomes soluble as the phytotoxic Al³⁺ ion, which severely inhibits root growth and limits crop productivity. mdpi.com Orthosilicic acid is highly effective in alleviating Al toxicity in plants through several external and internal detoxification mechanisms. tandfonline.commdpi.com

A primary external mechanism involves the formation of hydroxyaluminosilicate (HAS) complexes in the rhizosphere (the soil region around the roots) or on the root surface. tandfonline.compnas.org By binding with Al³⁺, silicon forms non-toxic Al-Si complexes, effectively reducing the concentration of free, toxic Al³⁺ available for uptake by the roots. tandfonline.commdpi.com

Internal detoxification mechanisms also play a critical role. Even if Al enters the root, silicon can facilitate its detoxification. Evidence suggests that silicon and aluminum can be co-deposited in the cell walls of root cells, particularly in the apoplast, which prevents Al from reaching the metabolically active cell interior. frontiersin.org In some Al-tolerant plant varieties, Al and Si have been found co-deposited within the vacuoles of root cells, effectively sequestering the toxic metal away from sensitive cellular components. pnas.orgfrontiersin.org Furthermore, silicon application can enhance the plant's antioxidant defense system, helping to mitigate the oxidative stress induced by Al toxicity. frontiersin.org

The silicon cycle within terrestrial ecosystems is a complex biogeochemical process involving both geological and biological drivers. uliege.beresearchoutreach.org Plants play a central role in this cycle. The process begins with the geochemical weathering of silicate minerals in rocks and soil, which releases silicon into the soil solution primarily as plant-available monosilicic acid. researchoutreach.org

Plants absorb this monosilicic acid through their roots, a process that can be passive, driven by the transpiration stream, or active, mediated by specific transporter proteins. mdpi.commdpi.com Once inside the plant, the silicon is transported to the shoots and deposited as solid amorphous silica, forming structures known as phytoliths. frontiersin.orgnih.gov

When the plant material dies and decomposes, these phytoliths are returned to the soil. mdpi.comresearchoutreach.org This biologically cycled silicon, known as biogenic silica, is generally more soluble than primary silicate minerals and dissolves back into monosilicic acid, replenishing the plant-available pool. This creates a "biological Si feedback loop." uliege.beuliege.be

The relative importance of geochemical versus biological processes in driving the silicon cycle changes with ecosystem development and soil age. researchgate.netuliege.be In young soils, the cycle is dominated by the geochemical weathering of primary minerals. researchgate.netuliege.be However, in older, highly-weathered soils where primary minerals are depleted, the biological pathway—the uptake by plants and subsequent dissolution of phytoliths from litter—becomes the dominant process regulating the availability of silicon. researchgate.netuliege.beuliege.be

Advanced Materials Science Applications Derived from Dihydrogen Orthosilicate

Sol-Gel Chemistry for Tailored Porosity Materials Synthesis

The sol-gel process is a versatile method for producing materials with controlled porosity, and dihydrogen orthosilicate (B98303) is a key ingredient in this technique. atamanchemicals.comrsc.org This process involves the transition of a solution (sol) into a solid gel phase. The hydrolysis and condensation of silicon alkoxides, such as tetraethyl orthosilicate (TEOS), are common methods for generating dihydrogen orthosilicate in situ. annualreviews.orgunitbv.ro The subsequent polymerization of silicic acid forms a three-dimensional silica (B1680970) network. atamanchemicals.commdpi.com

By carefully controlling reaction parameters like pH, temperature, and precursor concentration, the structure and porosity of the resulting silica material can be precisely tailored. unitbv.rod-nb.info For instance, acidic conditions tend to produce linear, weakly branched polymers, leading to microporous materials. In contrast, basic conditions favor the formation of more highly branched clusters, resulting in mesoporous structures. The ability to control pore size, volume, and surface area makes these materials suitable for a variety of applications, including catalysis, separation, and sensing. rsc.orgmdpi.com The sol-gel technique, combined with phase separation, can also be used to create macroporous and hierarchically porous materials. nih.govnih.gov

Engineering of Silica-Based Nanomaterials

This compound is a critical component in the fabrication of various silica-based nanomaterials, which have garnered significant attention for their unique properties and diverse applications.

Synthesis and Functionalization of Silica Nanoparticles

The synthesis of silica nanoparticles often relies on the controlled hydrolysis and condensation of silicon precursors to form this compound, which then polymerizes to create the nanoparticles. google.combohrium.com The Stöber method is a well-known example where tetraethyl orthosilicate (TEOS) is hydrolyzed in an alcohol solution with ammonia (B1221849) as a catalyst to produce monodisperse silica nanoparticles. dergipark.org.trmdpi.com The size of these nanoparticles can be precisely controlled by adjusting reaction parameters such as the concentration of reactants and the temperature. mdpi.com

Once synthesized, the surface of these silica nanoparticles can be functionalized to impart specific properties. wiley.comchalmers.se The presence of silanol (B1196071) (Si-OH) groups on the nanoparticle surface, derived from this compound, allows for the attachment of various organic molecules. mdpi.com This functionalization can alter the nanoparticles' surface chemistry, for instance, making them hydrophobic or hydrophilic, and enabling their use in a wide range of applications, including as fillers in polymer composites, in biomedical imaging, and for drug delivery. chalmers.sescispace.com

| Parameter | Effect on Silica Nanoparticle Size |

| Increasing TEOS Concentration | Can lead to smaller or larger particles depending on other conditions. biomedres.us |

| Increasing Ammonia Concentration | Generally leads to the formation of larger particles. mdpi.com |

| Increasing Water Concentration | Influences the hydrolysis rate and can affect particle size. |

| Increasing Temperature | Can lead to smaller particle sizes. mdpi.com |

Fabrication of Bioglasses and Bioactive Ceramics for Biomedical Engineering

This compound is a key component in the synthesis of bioglasses and bioactive ceramics, materials designed to interact with biological systems for tissue repair and regeneration. researchgate.netumich.edu Bioactive glasses are known for their ability to bond to bone and stimulate new bone growth. frontiersin.org The sol-gel process is often employed to produce these materials, where the hydrolysis of precursors like TEOS generates this compound, a fundamental building block of the glass network. nih.govpocketdentistry.com

The composition of these materials, particularly the silica content derived from this compound, is crucial for their bioactivity. nih.gov When implanted in the body, these materials release silicic acid, which has been shown to stimulate the production of collagen by osteoblasts, the cells responsible for bone formation. frontiersin.org This bioactivity makes them highly valuable in orthopedic and dental applications for bone grafts and coatings on implants. umich.edupocketdentistry.com The porous nature of these ceramics, often achieved through the sol-gel process, can also facilitate tissue ingrowth. researchgate.net

Utilization in Advanced Coatings and Composite Materials

The properties of this compound make it a valuable component in the formulation of advanced coatings and composite materials. Its ability to form a durable silica network enhances the mechanical and thermal properties of various materials.

In coatings, silica nanoparticles derived from this compound can be incorporated to improve scratch resistance, hardness, and weatherability. The functionalization of these nanoparticles allows for excellent compatibility and bonding with different coating matrices.

In composite materials, silica nanoparticles act as reinforcing fillers. scispace.com Their high surface area and the ability to be functionalized enable strong interactions with the polymer matrix, leading to improved strength, stiffness, and thermal stability of the composite. The use of this compound precursors in the in-situ formation of silica within a polymer matrix is a common strategy to achieve a homogeneous dispersion of the filler and maximize the enhancement of material properties.

Role in Zeolite Synthesis and Design of Materials with Specific Properties

This compound, often in the form of silicic acid, serves as a crucial silica source in the synthesis of zeolites. nii.ac.jpacs.org Zeolites are crystalline aluminosilicates with a highly ordered porous structure, making them valuable as catalysts, adsorbents, and ion-exchange materials. researchgate.net

In zeolite synthesis, this compound is typically used alongside an alumina (B75360) source and a structure-directing agent (SDA). acs.orgdicp.ac.cn The choice of the silica source, including silicic acid, can influence the properties of the final zeolite product, such as its crystal size, morphology, and acidity. acs.org By carefully controlling the synthesis conditions, including the ratio of silica to alumina and the type of SDA, zeolites with specific framework types and properties can be designed for various applications, such as in the catalytic cracking of hydrocarbons and in the conversion of methanol (B129727) to hydrocarbons. acs.orgdicp.ac.cn The use of different silica sources like fumed silica, silica gel, and tetraethyl orthosilicate (which hydrolyzes to this compound) allows for the tailoring of zeolite characteristics. acs.org

Applications in Enzyme Immobilization and Biocatalysis